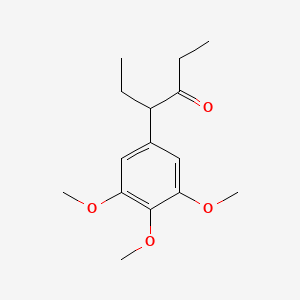![molecular formula C14H23NO4 B13992753 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a but-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butoxycarbonyl group. The but-2-enoic acid moiety is introduced through a series of reactions, including alkylation and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact.
化学反応の分析
Types of Reactions
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidine itself, which have similar structural features.
But-2-enoic acid derivatives: These include compounds like crotonic acid, which share the but-2-enoic acid moiety.
Uniqueness
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is unique due to its combination of a piperidine ring and a but-2-enoic acid moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid |
InChI |
InChI=1S/C14H23NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17) |
InChIキー |
NGPKCHIBFABYLL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)


